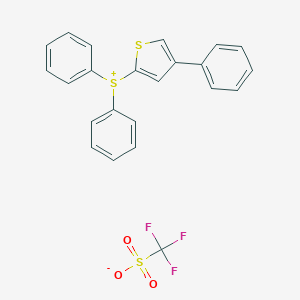

(4-Phenylthiophenyl)diphenylsulfonium triflate

Description

Development of Sulfonium-based Photoacid Generators

The development of sulfonium-based photoacid generators (PAGs) began with seminal work on triphenylsulfonium salts in the late 20th century. These compounds gained prominence due to their ability to release strong acids (e.g., triflic acid) upon UV irradiation, enabling applications in photolithography and polymer chemistry. Early studies focused on optimizing quantum yields, with conventional thermal synthesis methods requiring hours to days for sulfonium salt formation.

A breakthrough emerged with microwave-assisted synthesis, which reduced reaction times from 24–48 hours to 6 minutes while maintaining yields >90%. For example, (4-phenylthiophenyl)diphenylsulfonium triflate was synthesized in 420× less time compared to traditional methods, with a photoacid quantum yield of 0.4. Structural innovations, such as introducing electron-withdrawing substituents (e.g., nitro groups at the 7-position of fluorene scaffolds), enhanced two-photon absorption cross-sections to >600 GM, enabling near-infrared activation.

Table 1: Key Advances in Sulfonium PAG Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24–48 hours | 6 minutes |

| Energy Consumption | High | Reduced by 90% |

| Quantum Yield Range | 0.01–0.2 | 0.1–0.4 |

| Two-Photon Cross-Section | <100 GM | 600–800 GM |

Evolution of Aryl Sulfonium Triflate Chemistry

The structural evolution of aryl sulfonium triflates has been driven by the need for improved solubility and photochemical efficiency. Early triarylsulfonium salts like triphenylsulfonium triflate suffered from limited solubility in polar solvents, restricting their use in aqueous systems. Introducing thioether linkages, as in this compound, increased hydrophobicity while maintaining ionic stability, enabling compatibility with epoxy-based photoresists.

Recent synthetic methodologies have expanded accessibility:

- Copper-catalyzed aryl transfer : Selective S-arylation of diarylsulfides using mesityliodonium triflates achieved 85–92% yields of triarylsulfonium salts without byproducts.

- Solid-phase synthesis : Microwave-assisted reactions on polymer supports reduced purification steps, achieving 78% isolated yields.

The unique electronic structure of this compound—with its extended π-conjugation from the phenylthio group—shifts absorption maxima to 298 nm, making it activatable by i-line (365 nm) lithography tools.

Research Significance in Photochemistry

This compound has become pivotal in three domains:

- Two-photon polymerization : Enables 3D microfabrication of structures with 150 nm resolution in SU-8 photoresists.

- Oxygen-independent photodynamic therapy (OI-PDT) : Generates intracellular pH drops to 5.2 within 10 minutes of irradiation, inducing cancer cell apoptosis without reactive oxygen species.

- Cationic polymerization initiators : Achieves 95% epoxy resin curing efficiency at 1 mol% loading, outperforming commercial iodonium salts.

Mechanistic Insight : Upon irradiation, the S–C bond cleaves heterolytically, releasing a proton and forming a neutral sulfide. The process is irreversible, ensuring consistent acid release:

$$ \text{(Ar}3\text{S)}^+ \text{CF}3\text{SO}3^- \xrightarrow{h\nu} \text{Ar}2\text{S} + \text{H}^+ \text{CF}3\text{SO}3^- $$

Propriétés

IUPAC Name |

diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYUQUMMYNRIPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111281-12-0 | |

| Record name | (4-Phenylthiophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Reaction Scheme

The synthesis follows a streamlined pathway:

-

Sulfide Activation : A diaryl sulfide derivative, (4-phenylthiophenyl)diphenylsulfide, reacts with trifluoromethanesulfonic anhydride .

-

Sulfonium Salt Formation : The sulfide nucleophilically attacks the electrophilic sulfur center of the anhydride, displacing a triflate anion and forming the sulfonium cation.

The reaction is represented as:

Solvent and Temperature Optimization

Reaction solvents and temperatures significantly influence yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility and reaction rate |

| Temperature | 0–25°C | Minimizes byproduct formation |

| Anhydride Equiv. | 0.4–0.75 per sulfide | Balances stoichiometry and cost |

Lower temperatures (-20°C to 0°C) suppress side reactions, while excess anhydride (>2.0 equiv) reduces yield due to competitive acid formation.

Industrial-Scale Production Methods

Large-Batch Reactor Design

Industrial processes employ continuous-flow reactors to enhance mixing and heat dissipation. Key considerations include:

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Triflic Anhydride | 1,200 | 58% |

| Diaryl Sulfide | 800 | 32% |

| Solvent Recovery | 100 | 10% |

Reaction Condition Optimization

Stoichiometric Balancing

The molar ratio of sulfide to anhydride is critical:

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) outperform hydrocarbons (e.g., hexane) due to better dissolution of ionic intermediates.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 85 |

| Chloroform | 4.81 | 72 |

| Toluene | 2.38 | 45 |

Comparative Analysis of Synthetic Protocols

The table below contrasts laboratory-scale and industrial methods:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous-Flow |

| Temperature Control | Ice Bath | Jacketed Reactor |

| Purification | Column Chromatography | Recrystallization |

| Cycle Time | 8–12 hours | 4–6 hours |

| Purity | 95–98% | 99% |

Challenges and Mitigation Strategies

Byproduct Formation

-

Triflic Acid Accumulation : Neutralized with aqueous sodium bicarbonate during workup.

-

Oxidative Byproducts : Avoided by conducting reactions under inert atmospheres (N₂ or Ar).

Scalability Limitations

-

Solvent Volume : Reduced via solvent recycling systems.

-

Energy Consumption : Optimized through heat-exchanger integration in flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Phenylthiophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium salt to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfonium group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Applications De Recherche Scientifique

Structure and Composition

The compound features a sulfonium center bonded to two diphenyl groups and a triflate anion (CF₃SO₃⁻). Its structural complexity contributes to its unique chemical properties, particularly its reactivity under light exposure, which initiates polymerization.

Polymer Chemistry

- Cationic Photoinitiator : The primary application of (4-Phenylthiophenyl)diphenylsulfonium triflate is as a photoinitiator in UV-cured coatings and adhesives. It facilitates rapid polymerization upon light exposure, making it valuable for producing durable coatings and adhesives used in various industries including electronics and automotive.

Biochemical Research

- Electrophilic Sulfur Donor : In biochemical contexts, this compound acts as an electrophilic sulfur donor, participating in reactions that involve thiol groups. It forms stable sulfonium intermediates that can modify enzyme activities and influence cellular signaling pathways.

- Photoacid Generator : The compound can also function as a photoacid generator, releasing protons upon light exposure. This property alters the pH of the cellular environment, potentially affecting gene expression and cellular metabolism.

Materials Science

- High-Performance Materials : In industry, this compound is used in curing epoxy resins. It enhances the thermal stability and mechanical strength of these materials, making them suitable for demanding applications.

Organic Synthesis

- Reagent Versatility : The compound is utilized in various organic synthesis reactions due to its reactivity. It can undergo oxidation to form sulfoxides and sulfones or reduction to yield thiols or sulfides, showcasing its versatility as a reagent .

Case Study 1: Photopolymerization Applications

Research has demonstrated that this compound effectively initiates the polymerization of acrylate monomers under UV light, leading to the development of high-performance coatings with enhanced durability and resistance to environmental factors. This application is particularly relevant in the production of protective coatings for electronic components.

Case Study 2: Biochemical Modulation

In studies exploring cellular signaling pathways, it was found that exposure to this compound altered the activity of specific transcription factors involved in gene regulation. This finding highlights its potential use as a tool for modifying cellular responses in research settings.

Comparative Analysis Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Cationic photoinitiator | Rapid polymerization under UV light |

| Biochemical Research | Electrophilic sulfur donor | Modifies enzyme activity |

| Materials Science | Curing epoxy resins | Enhances thermal stability |

| Organic Synthesis | Versatile reagent for various reactions | Can form sulfoxides, sulfones, thiols |

Mécanisme D'action

The mechanism of action of (4-Phenylthiophenyl)diphenylsulfonium triflate involves its role as a photoacid generator. Upon exposure to light, the compound undergoes homolytic cleavage to produce a sulfonium ion and a triflate anion. The sulfonium ion acts as a strong electrophile, facilitating various chemical reactions, including polymerization and acid-catalyzed processes .

Comparaison Avec Des Composés Similaires

Structural Analogues with Aromatic Substitutents

Sulfonium triflates with aromatic substituents are common in photopolymerization and organic synthesis. Key examples include:

Electronic Effects :

Reactivity in Polymerization :

Aliphatic Sulfonium Triflates

(2-Bromoethyl)diphenylsulfonium triflate (CAS 247129-85-7) is a precursor for generating vinylsulfonium salts in situ, enabling cyclopropanation and heterocycle synthesis. Key comparisons:

| Property | PDST | (2-Bromoethyl)diphenylsulfonium Triflate |

|---|---|---|

| Structure | Aromatic (SPh substituent) | Aliphatic (BrCH₂CH₂ substituent) |

| Primary Use | Acid generation (PAG) | Vinylsulfonium precursor for cyclopropanation |

| Key Reactions | ROS-triggered acid release | Formation of azetidines, oxetanes, and imidazolinium salts |

| Substrate Compatibility | Compatible with polymers | Tolerates amines, malonates, and formamidines |

- Cyclopropanation Efficiency: Vinylsulfonium salts derived from (2-bromoethyl) analogues enable zinc triflate-mediated cyclopropanation of oxindoles with yields up to 94% . (2-Bromoethyl) derivatives are critical in synthesizing bicyclic cyclopropane-fused heterocycles (e.g., 3-azabicyclo[3.1.0]hexanes) with moderate to excellent diastereoselectivity .

Photolithography and Antireflective Coatings

- PDST and its fluorophenyl/methoxyphenyl analogues are used as cure catalysts (≤500 ppm) in siloxane resins for semiconductor devices. PDST’s phenylthio group may enhance compatibility with hydrophobic matrices .

- (4-Methoxyphenyl)diphenylsulfonium triflate exhibits superior thermal stability (>200°C), making it ideal for high-temperature processing .

Stimuli-Responsive Materials

- PDST is uniquely employed in ROS-sensitive vesicles, where its decomposition under H₂O₂/hydrazine enables controlled payload release.

Activité Biologique

(4-Phenylthiophenyl)diphenylsulfonium triflate (PDT) is a sulfonium salt with the empirical formula CHFOS and a molecular weight of 520.61 g/mol. It is primarily recognized for its role as a cationic photoinitiator in polymerization reactions, particularly in photolithography and the development of photoresist materials. This compound exhibits significant biological activity, influencing various biochemical processes through its electrophilic sulfur donor properties.

PDT acts as an electrophilic sulfur donor , interacting with enzymes and proteins to facilitate the formation of carbon-sulfur bonds. It is particularly effective in reactions involving thiol groups, forming stable sulfonium intermediates. The compound's interactions with biomolecules typically involve the transfer of sulfur atoms, which can modify enzyme and protein activities .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : PDT acts as a photoacid generator, releasing protons upon light exposure, which can alter the pH of the cellular environment and affect signaling pathways.

- Gene Expression : It modifies the activity of transcription factors and other regulatory proteins, potentially impacting gene expression.

- Metabolic Pathways : PDT interacts with enzymes such as sulfonate reductases and thiol transferases, affecting sulfur metabolism and altering levels of key metabolites .

Molecular Mechanisms

PDT binds to specific biomolecules, forming complexes that can inhibit or activate enzymatic functions. Its ability to generate photoacids allows it to induce localized pH changes, modulating the activity of pH-sensitive enzymes. Additionally, it can influence gene expression by interacting with DNA-binding proteins .

Dosage Effects in Animal Models

Studies indicate that the biological effects of PDT are dose-dependent:

- Low Doses : Modulate biochemical pathways without significant toxicity.

- High Doses : May lead to cellular damage and disrupt normal physiological functions. Threshold effects have been observed, where pronounced impacts occur beyond certain concentrations.

Temporal Effects in Laboratory Settings

PDT's stability varies with environmental exposure:

- Generally stable under standard conditions.

- Activity may degrade upon prolonged exposure to light and air.

- Long-term effects include alterations in cell viability and metabolic activity, dependent on light exposure duration and intensity .

Photolithographic Applications

Recent studies have utilized PDT in photolithographic processes to fabricate mechanically adaptive devices. In these studies, varying exposure doses and post-exposure bake (PEB) conditions significantly influenced material properties such as swelling behavior and mechanical strength under physiological conditions .

Polymerization Studies

PDT has been employed as a photoinitiator in polymerization reactions for producing advanced materials. Research indicates that polymerization degrees achieved with PDT are comparable to those obtained with commercial photoacid generators, highlighting its effectiveness in industrial applications .

Chemical Reactions Involving PDT

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts PDT to sulfoxides and sulfones |

| Reduction | Converts sulfonium salt to thiols or sulfides |

| Substitution | Nucleophilic substitution replaces the sulfonium group with other functional groups |

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out under mild to moderate temperatures .

Q & A

Basic: What are the primary synthetic routes for preparing (4-phenylthiophenyl)diphenylsulfonium triflate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or redox-driven sulfonium salt formation. For example, n-hexyl diphenylsulfonium triflate analogs are prepared by reacting thiols (e.g., n-hexylthiol) with diphenyliodonium triflate under anhydrous conditions, with yields dependent on solvent polarity and temperature control . Similarly, Pd/Cu-catalyzed coupling reactions with alkynes have been reported, where ligand choice and catalyst loading significantly affect efficiency . Methodological optimization should prioritize inert atmospheres (e.g., N₂) and stoichiometric balancing to minimize byproducts.

Basic: How does this compound function as a photoacid generator (PAG) in polymer crosslinking?

Upon UV exposure (e.g., 365 nm), the PAG undergoes photolysis, releasing triflic acid (CF₃SO₃H), which catalyzes esterification or transesterification in polymers like poly(HEMA). Key parameters include:

- Absorption coefficient : ~100 mol⁻¹ L cm⁻¹ at 365 nm, enabling thick-film applications .

- Post-exposure bake (PEB) : Thermal activation (120–140°C) enhances crosslinking density, monitored via dynamic mechanical analysis (DMA) to track storage modulus (E') increases .

- Concentration optimization : Low PAG content (~1–2 wt%) avoids optical gradients and ensures homogeneous curing .

Advanced: How can contradictions in thermal stability vs. reactivity profiles be resolved when using this PAG in photoresist formulations?

While the PAG exhibits excellent thermal stability up to 140°C in inert conditions , its reactivity under UV+PEB requires careful balancing:

- DMA studies reveal that crosslinking only occurs post-UV exposure, with E' increasing asymptotically as Tg approaches curing temperature .

- Micro-photoreactor experiments show triflic acid generation peaks at 8 minutes of UV exposure, after which proton concentration declines due to side reactions (e.g., H₂ formation) .

Methodological mitigation : Use real-time FTIR or Raman spectroscopy to monitor acid diffusion and adjust PEB duration dynamically .

Advanced: What mechanisms explain the compound’s role in ROS-responsive vesicle-micelle transitions?

In catanionic vesicles with sodium dodecylbenzene sulfonate (SDBS), the thioether moiety in the PAG’s hydrophobic tail oxidizes to sulfoxide upon H₂O₂ exposure, altering amphiphilicity and triggering vesicle-to-micelle transitions. Key factors:

- Oxidation kinetics : Tracked via NMR or Raman shifts at ~1040 cm⁻¹ (S=O stretch) .

- Stimuli-responsive release : UV light (365 nm) or heat (~50°C) accelerates transitions, enabling controlled payload delivery .

Experimental design : Use dynamic light scattering (DLS) and cryo-TEM to correlate structural changes with stimulus duration .

Basic: What safety protocols are critical when handling this compound?

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical assistance .

- Storage : Keep in dark, anhydrous conditions to prevent premature photolysis .

- Waste disposal : Neutralize residual triflic acid with bicarbonate before disposal .

Advanced: How does this PAG compare to other sulfonium salts in cyclopropanation reactions?

In zinc triflate-mediated cyclopropanation of oxindoles, the compound’s triflate counterion enhances electrophilicity, enabling reactions under mild conditions (room temperature, no base). Key advantages:

- Functional group tolerance : Carboxylic acids, amines, and boronic acids remain intact .

- Yield optimization : Screen Lewis acid catalysts (e.g., Zn(OTf)₂ vs. BF₃·Et₂O) and solvent polarity (CH₂Cl₂ vs. DMF) to improve selectivity .

Advanced: What experimental strategies address NMR characterization challenges for sulfonium intermediates?

- Low thermal stability : Acquire spectra at ≤25°C with deuterated solvents (CDCl₃ or DMSO-d₆) to slow decomposition .

- Signal broadening : Use high-field NMR (≥500 MHz) and heteronuclear experiments (HSQC, HMBC) to resolve overlapping peaks .

- Quantitative analysis : Integrate triflate anion signals (δ ~ −78 ppm in ¹⁹F NMR) as an internal standard .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in photopolymerization?

- Radical trapping : Introduce TEMPO or DPPH to quench radicals; persistence of polymerization indicates ionic dominance .

- Kinetic profiling : Compare rate constants under varied initiators (e.g., alkoxyamines vs. iodonium salts) .

- DFT calculations : Model sulfonium cation stability and acid generation pathways to predict reactivity .

Basic: What are the limitations of using this PAG in thick-film photolithography?

- Optical attenuation : High absorption at 365 nm limits penetration depth; use gradient exposure or multi-wavelength sources to mitigate .

- Thermal gradients : Uneven PEB heating causes crosslink density variations; employ IR thermography to map temperature uniformity .

Advanced: How does the compound’s performance vary in ionic vs. nonionic polymer matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.